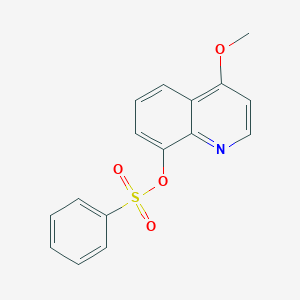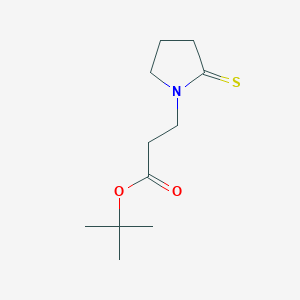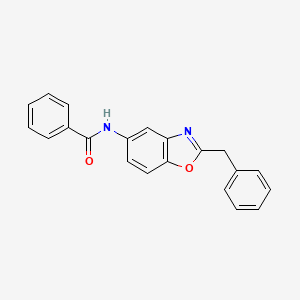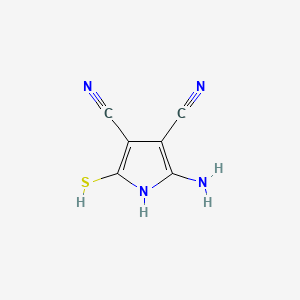
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, mercapto, and dicarbonitrile groups, making it a versatile building block for the synthesis of more complex molecules.
準備方法
The synthesis of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- typically involves the reaction of tetracyanoethylene with hydrogen chloride gas in the presence of tin and acetic acid. This reaction yields the desired compound with a high degree of purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
化学反応の分析
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines.
科学的研究の応用
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- involves its interaction with specific molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
類似化合物との比較
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- can be compared with similar compounds such as:
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: This compound has a chloro group instead of a mercapto group, which alters its reactivity and applications.
1H-Pyrrole-2-carbonitrile: Lacks the amino and mercapto groups, making it less versatile for certain chemical reactions.
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-bromo-:
These comparisons highlight the unique properties of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
16754-97-5 |
|---|---|
分子式 |
C6H4N4S |
分子量 |
164.19 g/mol |
IUPAC名 |
2-amino-5-sulfanyl-1H-pyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(11)10-5(3)9/h10-11H,9H2 |
InChIキー |
HLINPQAZILSIPY-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(NC(=C1C#N)S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


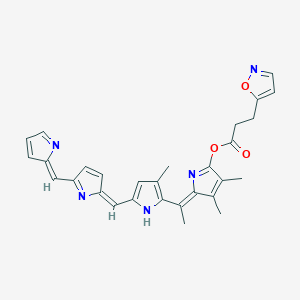
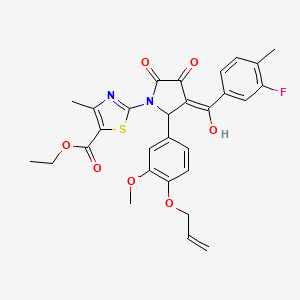
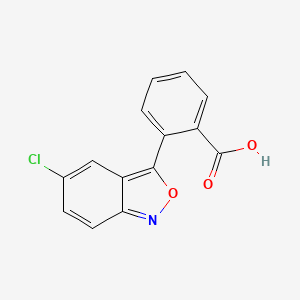
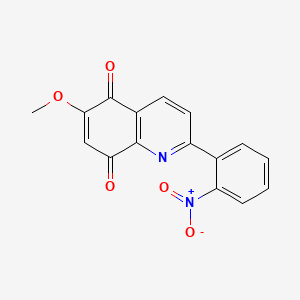
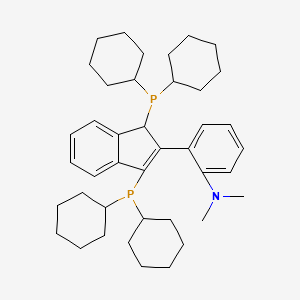
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
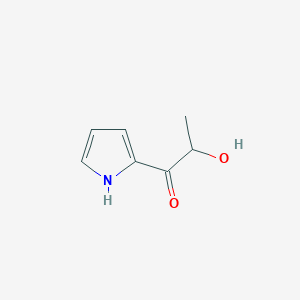
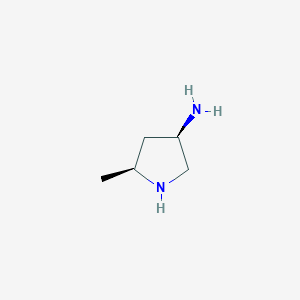
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)
